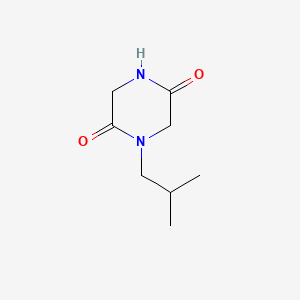![molecular formula C10H16N2 B579071 (Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine CAS No. 17397-15-8](/img/structure/B579071.png)
(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Azinobis(1-cyclopropylethane) is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol It is known for its unique structure, which includes two cyclopropyl groups connected by an azino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Azinobis(1-cyclopropylethane) typically involves the reaction of cyclopropylamine with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a suitable base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of 1,1’-Azinobis(1-cyclopropylethane) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using standard techniques such as distillation or crystallization to obtain the desired purity .
化学反応の分析
Types of Reactions
1,1’-Azinobis(1-cyclopropylethane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The azino linkage allows for substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
1,1’-Azinobis(1-cyclopropylethane) has found applications in several scientific research areas:
作用機序
The mechanism of action of 1,1’-Azinobis(1-cyclopropylethane) involves its interaction with molecular targets through its azino linkage and cyclopropyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .
類似化合物との比較
Similar Compounds
1,1’-Azinobis(1-cyclopropylmethane): Similar structure but with a methane linkage instead of ethane.
1,1’-Azinobis(1-cyclopropylpropane): Similar structure but with a propane linkage.
1,1’-Azinobis(1-cyclopropylbutane): Similar structure but with a butane linkage.
Uniqueness
1,1’-Azinobis(1-cyclopropylethane) is unique due to its specific azino linkage and the presence of cyclopropyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
17397-15-8 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.252 |
IUPAC名 |
(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine |
InChI |
InChI=1S/C10H16N2/c1-7(9-3-4-9)11-12-8(2)10-5-6-10/h9-10H,3-6H2,1-2H3/b11-7-,12-8- |
InChIキー |
XLXGSRAIAOWWSF-OXAWKVHCSA-N |
SMILES |
CC(=NN=C(C)C1CC1)C2CC2 |
同義語 |
1,1/'-Azinobis(1-cyclopropylethane) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)](/img/structure/B578989.png)
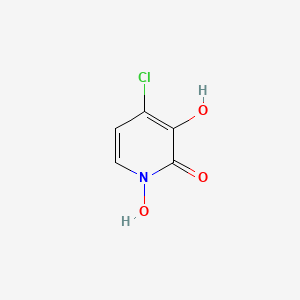
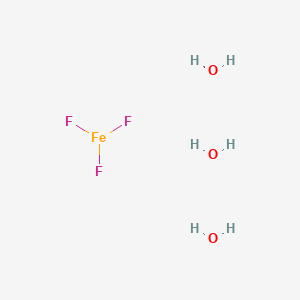
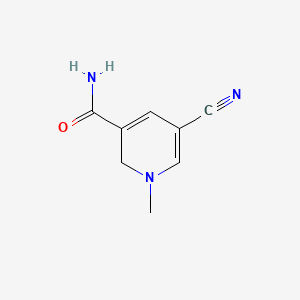
![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)
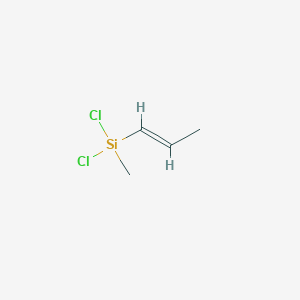
![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)
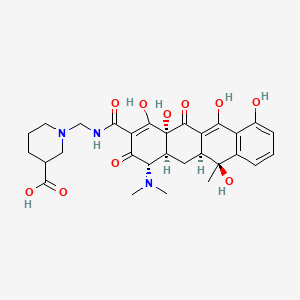
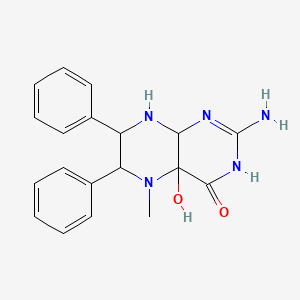

![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)
